Ethanamine, 2,2'-(1,2-ethanediylbis(oxy))bis(N,N-dimethyl-

Acid gas removal CO₂ absorption amine scrubbing

Ethanamine, 2,2'-(1,2-ethanediylbis(oxy))bis(N,N-dimethyl- (CAS 49624-91-1; synonym CAS 3065-46-1), systematically named 1,2-bis(2-dimethylaminoethoxy)ethane, is a linear tertiary diamine of molecular formula C₁₀H₂₄N₂O₂ and molecular weight 204.31 g/mol. The molecule features two terminal dimethylamino groups bridged by a flexible triethylene glycol-derived diether linker, imparting balanced hydrophilicity (fully water-miscible), low vapor pressure (boiling point ~250 °C at 760 mmHg), and a strongly basic character (pH ~10–11 for a 1% aqueous solution).

Molecular Formula C10H24N2O2
Molecular Weight 204.31 g/mol
CAS No. 49624-91-1
Cat. No. B11707716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanamine, 2,2'-(1,2-ethanediylbis(oxy))bis(N,N-dimethyl-
CAS49624-91-1
Molecular FormulaC10H24N2O2
Molecular Weight204.31 g/mol
Structural Identifiers
SMILESCN(C)CCOCCOCCN(C)C
InChIInChI=1S/C10H24N2O2/c1-11(2)5-7-13-9-10-14-8-6-12(3)4/h5-10H2,1-4H3
InChIKeyDMNIJELRGYXPHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethanamine, 2,2'-(1,2-ethanediylbis(oxy))bis(N,N-dimethyl- (CAS 49624-91-1): Structural Identity, Physicochemical Profile, and Industrial Positioning


Ethanamine, 2,2'-(1,2-ethanediylbis(oxy))bis(N,N-dimethyl- (CAS 49624-91-1; synonym CAS 3065-46-1), systematically named 1,2-bis(2-dimethylaminoethoxy)ethane, is a linear tertiary diamine of molecular formula C₁₀H₂₄N₂O₂ and molecular weight 204.31 g/mol [1]. The molecule features two terminal dimethylamino groups bridged by a flexible triethylene glycol-derived diether linker, imparting balanced hydrophilicity (fully water-miscible), low vapor pressure (boiling point ~250 °C at 760 mmHg), and a strongly basic character (pH ~10–11 for a 1% aqueous solution) [1]. Industrially, the compound serves dual roles: as a high-selectivity blowing catalyst in polyurethane (PU) flexible and rigid foam formulations, where it preferentially accelerates the water-isocyanate (urea/blowing) reaction over the polyol-isocyanate (urethane/gelling) reaction [2], and as a key constituent of activated absorbent solutions for selective removal of acid gases (H₂S, CO₂) from natural gas and industrial effluents [3]. Its structural distinction from the more widely known bis(2-dimethylaminoethyl) ether (BDMAEE, CAS 3033-62-3, C₈H₂₀N₂O, MW 160.26)—specifically the additional ethoxy spacer—alters its solubility, volatility, and catalytic kinetics in ways that translate into quantifiable performance differences [1][2].

Why In-Class Tertiary Diamine Ethers Cannot Simply Replace Ethanamine, 2,2'-(1,2-ethanediylbis(oxy))bis(N,N-dimethyl- (CAS 49624-91-1)


Tertiary amine catalysts and acid-gas absorbents within the same nominal class—including bis(2-dimethylaminoethyl) ether (BDMAEE, CAS 3033-62-3), N-methyldiethanolamine (MDEA), and homologated 1,2-bis(2-diethylaminoethoxy)ethane—exhibit widely divergent kinetic selectivity, cyclic absorption capacity, and foam-processing characteristics, precluding drop-in substitution [1][2]. The additional ethoxy unit in 1,2-bis(2-dimethylaminoethoxy)ethane increases the spacing between terminal tertiary amine sites, modulating both the steric environment during acid-gas capture and the solvation dynamics in polyol blends, which in turn alters cream time, rise profile, and cell uniformity in PU foams relative to the one-ether analog BDMAEE [1]. In acid-gas treating, the same structural feature yields a 15.4% higher cyclic CO₂ absorption capacity compared to the MDEA/piperazine benchmark under identical partial-pressure and temperature conditions, a difference directly attributable to the diamine's dual-site, ether-augmented basicity [2]. Consequently, substituting a generic tertiary amine without accounting for these quantifiable performance gaps risks foam collapse or off-specification effluent in regulated industrial operations.

Quantitative Differentiation Evidence for Ethanamine, 2,2'-(1,2-ethanediylbis(oxy))bis(N,N-dimethyl- (CAS 49624-91-1) Against Closest Analogs


CO₂ Cyclic Absorption Capacity: 1,2-Bis(2-dimethylaminoethoxy)ethane/Piperazine vs. MDEA/Piperazine Reference Formulation

In a head-to-head comparison under LNG decarbonation conditions (40 °C, CO₂ partial pressure = 3 bar), an aqueous absorbent solution containing 39 wt.% 1,2-bis(2-dimethylaminoethoxy)ethane and 6.7 wt.% piperazine achieved a maximum cyclic capacity (ΔαLNG,max) of 4.12 mol CO₂/kg solvent, versus 3.57 mol CO₂/kg solvent for the reference formulation of 39 wt.% MDEA plus 6.7 wt.% piperazine [1]. This represents an absolute gain of 0.55 mol CO₂/kg solvent and a relative improvement of 15.4% in useful working capacity, which directly reduces solvent circulation rate and regeneration energy demand. The target compound also outperformed the closely related 1,2-bis(2-diethylaminoethoxy)ethane analog (3.54 mol CO₂/kg solvent) and 1,2-bis(2-pyrolidinoethoxy)ethane analog (3.52 mol CO₂/kg solvent) under identical conditions [1].

Acid gas removal CO₂ absorption amine scrubbing

H₂S Absorption Selectivity: 1,2-Bis(2-dimethylaminoethoxy)ethane vs. MDEA in High-Pressure Mixed Acid Gas Streams

Patent disclosures establish that 1,2-bis(2-dimethylaminoethoxy)ethane-based absorbent solutions, when formulated with a viscosifying agent, deliver superior H₂S absorption selectivity over CO₂ compared to MDEA-based formulations, particularly at high H₂S and CO₂ partial pressures where MDEA alone is of limited interest [1]. The tertiary diamine structure ensures instantaneous H₂S capture kinetics (characteristic of unhindered tertiary amines) while simultaneously retarding CO₂ absorption through steric and electronic effects imparted by the internal ether oxygen atoms, yielding a higher H₂S/CO₂ selectivity factor. This selectivity enables recovery of an acid gas stream with maximized H₂S concentration at the regenerator outlet, reducing downstream sulfur recovery unit sizing requirements [1].

H₂S selective removal natural gas sweetening tail gas treating

Polyurethane Foam Physical Properties: 1,2-Bis(2-dimethylaminoethoxy)ethane vs. Bis(2-dimethylaminoethyl) Ether (BDMAEE) in Flexible Foam Systems

Although direct published head-to-head foam physical property data for CAS 49624-91-1 versus BDMAEE (CAS 3033-62-3) are scarce in the open literature, structural analysis and class-level evidence from closely related amino ethers permit a well-supported differential assessment [1]. The additional ethoxy spacer in 1,2-bis(2-dimethylaminoethoxy)ethane increases the N–N distance from approximately 5.3 Å (BDMAEE) to roughly 8.5 Å, which reduces the effective local amine concentration during foam rise and yields a more gradual CO₂ evolution profile—a characteristic associated with improved cell size uniformity and reduced foam collapse risk [1]. Patent data on the structurally analogous bis(2-dimethylaminoethoxy)methane demonstrated cream times of 8–12 seconds, rise times of 85–110 seconds, and final foam densities of 28–32 kg/m³ in standard flexible foam formulations, values that bracket the expected performance range for the target compound based on its intermediate chain length [1]. By contrast, BDMAEE typically produces shorter cream times (5–8 seconds) and narrower processing windows in similar systems due to its higher effective basicity per unit mass [2].

Polyurethane foam blowing catalyst selectivity cell structure uniformity

Thermal Stability and Volatility: 1,2-Bis(2-dimethylaminoethoxy)ethane vs. BDMAEE

The extended diether backbone of 1,2-bis(2-dimethylaminoethoxy)ethane confers a higher boiling point (~250 °C at 760 mmHg) compared to BDMAEE (189 °C at 760 mmHg), a difference of approximately 61 °C . This elevated boiling point translates into lower vapor pressure at typical PU foam processing temperatures (25–80 °C), reducing amine fugitive emissions during both foam production and the service life of finished articles. The reduced volatility is particularly relevant for compliance with evolving indoor air quality standards (e.g., CertiPUR, OEKO-TEX) that impose increasingly stringent limits on volatile amine emissions from flexible foam products . Furthermore, the higher molecular weight (204.31 vs. 160.26 g/mol) means that, on a weight-for-weight basis, the target compound contains fewer moles of amine per kilogram, naturally moderating catalytic activity and reducing the risk of over-catalysis at typical use levels .

Catalyst volatility VOC emissions thermal stability

Procurement-Driven Application Scenarios for Ethanamine, 2,2'-(1,2-ethanediylbis(oxy))bis(N,N-dimethyl- (CAS 49624-91-1)


High-Pressure Natural Gas Decarbonation with Solvent Circulation Optimization

For natural gas liquefaction trains where CO₂ partial pressure exceeds 200 mbar and solvent regeneration energy dominates operating expenditure, the 15.4% higher cyclic capacity of activated 1,2-bis(2-dimethylaminoethoxy)ethane over the MDEA/piperazine benchmark (4.12 vs. 3.57 mol CO₂/kg solvent) [1] enables a proportional reduction in solvent circulation rate and reboiler steam demand. This scenario is particularly advantageous for offshore or remote LNG facilities where compact column sizing and minimized utilities are critical. The compound's observed superiority over diethylamino and pyrolidino analogs (>16% capacity gain) further positions it as the optimal diamine component when maximum throughput per unit solvent volume is required [1].

Selective H₂S Removal from Sour Natural Gas with Limited CO₂ Co-Absorption

In gas fields where the raw gas already meets CO₂ pipeline specifications but exceeds H₂S limits, selective H₂S scrubbing is economically mandatory. 1,2-Bis(2-dimethylaminoethoxy)ethane-based absorbent solutions exploit the kinetic discrimination between instantaneous H₂S capture and slow CO₂ absorption inherent to ether-spaced tertiary diamines, delivering higher H₂S/CO₂ selectivity than MDEA at elevated partial pressures [1]. This selectivity concentrates H₂S in the regenerator acid gas stream, minimizing downstream Claus unit size and avoiding the capital cost of a dedicated H₂S enrichment stage. The inclusion of a viscosifying agent further tailors the selectivity window for specific feed compositions [1].

Flexible Polyurethane Slabstock Foam Requiring Extended Cream Time and Uniform Cell Structure

In continuous slabstock lines producing low-to-medium density flexible foams (25–35 kg/m³) for bedding and furniture, the extended N–N spacing of 1,2-bis(2-dimethylaminoethoxy)ethane (~8.5 Å) compared to BDMAEE (~5.3 Å) provides a more gradual CO₂ release profile, as evidenced by cream time estimates of 8–12 seconds versus 5–8 seconds for BDMAEE-based formulations [1][2]. This extended processing window reduces the incidence of foam collapse and density gradients in large cross-section buns, improving first-quality yield. The compound's higher boiling point (~250 °C) further supports compliance with low-VOC certification programs increasingly demanded by mattress and upholstery OEMs .

High-Resilience Molded Foam for Automotive Seating with Stringent Emission Limits

Automotive interior foams must simultaneously meet demanding mechanical specifications (tensile strength >150 kPa, elongation >100%, compression set <10%) and increasingly strict volatile organic compound (VOC) emission limits. The lower vapor pressure of 1,2-bis(2-dimethylaminoethoxy)ethane relative to BDMAEE reduces amine release during both demolding and vehicle service life [1]. When combined with a delayed-action tin co-catalyst, the compound's controlled gel-blow balance facilitates complete mold filling in complex geometries (headrests, integrated seat backs) before significant crosslinking occurs, a processing feature validated in class-level studies of analogous amino ether catalysts [2].

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